Cyclooctaselenium
Description
The elements of Group 16—oxygen, sulfur, selenium, tellurium, and polonium—are known as chalcogens. A key characteristic of chalcogens, particularly sulfur and selenium, is their ability to form homocyclic molecules, which are rings consisting of only one type of atom. These ring structures are a manifestation of the element's capacity for catenation, the formation of chains of atoms of the same element. The study of homocyclic chalcogens is significant as it reveals fundamental principles of covalent bonding, molecular conformation, and intermolecular interactions.
The eight-membered ring is a particularly stable configuration for both sulfur (cyclooctasulfur, S₈) and selenium (cyclooctaselenium, Se₈). These crown-shaped rings are the fundamental building blocks of several of their respective allotropes. The interactions between these rings in the solid state, including van der Waals forces and other noncovalent interactions sometimes referred to as chalcogen bonding, dictate the crystal packing and, consequently, the physical properties of the resulting crystalline forms. dntb.gov.ua The ability to form a variety of ring sizes (e.g., Se₆, Se₇) and chain structures further highlights the chemical richness of selenium, but the Se₈ ring remains the most common homocyclic form. Current time information in Los Angeles, CA, US.
The history of this compound is intrinsically linked to the study of the allotropic forms of elemental selenium. While Jöns Jacob Berzelius discovered selenium in 1817, a detailed understanding of its specific molecular structures came much later with the advent of X-ray crystallography.
Initial observations of two distinct red monoclinic crystalline forms of selenium were made as early as 1890 by Muthmann, who obtained them from the evaporation of a carbon disulfide solution of vitreous selenium. However, the definitive elucidation of the molecular structures within these crystals awaited more advanced analytical techniques.
The mid-20th century marked a significant period for understanding this compound. The crystal structure of the α-monoclinic form was determined by R.D. Burbank in 1951, confirming it was composed of Se₈ ring molecules. dntb.gov.ua Shortly after, in 1952, Burbank also elucidated the structure of β-monoclinic selenium, which was also found to be built from Se₈ rings, though with a different packing arrangement. materialsproject.org
Decades later, in 1980, a third monoclinic allotrope containing Se₈ rings, termed γ-monoclinic selenium, was synthesized and characterized by Olav Foss and Vitalijus Janickis. rsc.org This discovery further underscored the structural versatility of this compound and its central role in the chemistry of selenium allotropes. These crystallographic studies collectively established that the discrete, crown-shaped Se₈ molecule is the fundamental structural unit for all three red monoclinic forms of selenium.
The most common crystalline modifications of selenium that are composed of discrete this compound molecules are the red monoclinic allotropes. These are designated as alpha- (α-), beta- (β-), and gamma- (γ-) monoclinic selenium. While all three are built from the same fundamental Se₈ puckered ring, they differ in how these rings are packed within the crystal lattice. aflow.org This variation in crystal packing gives rise to their distinct crystallographic parameters, though their molecular structures are very similar. All three forms crystallize in the P2₁/c space group (or its equivalent setting P2₁/n). rsc.orgaflow.org
The Se₈ ring in all these forms adopts a "crown" conformation, similar to the well-known S₈ ring in orthorhombic sulfur. The average Se-Se bond lengths and Se-Se-Se bond angles are nearly identical across the three forms, falling within a narrow range. researchgate.net
Alpha-monoclinic selenium is one of the first recognized crystalline forms of the element composed of Se₈ molecules. Its structure was definitively characterized by R.D. Burbank in 1951. dntb.gov.ua The crystal is built from a single type of Se₈ ring, arranged in a dense packing. Current time information in Los Angeles, CA, US. The unit cell contains four Se₈ molecules. inoe.ro
Like the alpha form, beta-monoclinic selenium is also composed of crown-shaped Se₈ molecules. Its crystal structure was determined by Burbank in 1952. materialsproject.org Although it shares the same molecular building block as α-Se₈, the packing of these rings in the crystal lattice is different, leading to distinct unit cell dimensions. The unit cell of β-Se₈ also contains four Se₈ molecules. inoe.ro Low-temperature studies show that the β-Se₈ structure consists of cyclic, crown-shaped molecules similar to the α- and γ- forms. researchgate.net
The gamma-monoclinic form is a more recently discovered allotrope of this compound, first described by Foss and Janickis in 1980. rsc.org It was crystallized from a solution of dipiperidinotetraselane in carbon disulphide. rsc.org A unique feature of the γ-Se₈ structure is that its asymmetric unit contains two crystallographically distinct Se₈ rings. rsc.orgresearchgate.net This results in a larger unit cell containing a total of eight Se₈ molecules (64 selenium atoms). rsc.orginoe.ro Despite this complexity, the average bond lengths, bond angles, and dihedral angles of the Se₈ rings are, within experimental error, the same as those found in the α- and β- forms. rsc.orgresearchgate.net
Data Tables
The following tables provide a comparative summary of the crystallographic and molecular data for the three monoclinic allotropes of this compound.
Interactive Table: Crystallographic Data for Monoclinic Se₈ Allotropes
| Property | α-Monoclinic Se₈ | β-Monoclinic Se₈ | γ-Monoclinic Se₈ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n (equivalent to P2₁/c) | P2₁/a (equivalent to P2₁/c) | P2₁/c |
| a (Å) | 9.054 | 9.37 | 15.018 |
| b (Å) | 9.083 | 9.14 | 14.713 |
| c (Å) | 11.601 | 11.51 | 8.789 |
| **β (°) ** | 90.81 | 93.3 | 93.61 |
| Se₈ Molecules per Unit Cell | 4 | 4 | 8 |
| Reference | inoe.ro | inoe.roelectronicsandbooks.com | rsc.orgresearchgate.net |
Interactive Table: Average Molecular Parameters for this compound (Se₈) Rings
| Parameter | α-Monoclinic Se₈ | β-Monoclinic Se₈ | γ-Monoclinic Se₈ |
| Average Se-Se Bond Length (Å) | ~2.34 | 2.308 (at 150 K) | 2.334 |
| Average Se-Se-Se Bond Angle (°) | 105.9 | 105.7 (at 150 K) | 105.8 |
| Average Torsion Angle (°) | 101.0 | 101 (at 150 K) | 101.1 |
| Reference | inoe.ro | researchgate.net | rsc.orgresearchgate.net |
Structure
2D Structure
Properties
CAS No. |
12597-33-0 |
|---|---|
Molecular Formula |
Se8 |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
octaselenocane |
InChI |
InChI=1S/Se8/c1-2-4-6-8-7-5-3-1 |
InChI Key |
JWMKWLJGSKAGLH-UHFFFAOYSA-N |
SMILES |
[Se]1[Se][Se][Se][Se][Se][Se][Se]1 |
Canonical SMILES |
[Se]1[Se][Se][Se][Se][Se][Se][Se]1 |
Other CAS No. |
12597-33-0 |
Synonyms |
Cyclooctaselenium |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Cyclooctaselenium
Direct Synthesis Strategies for Cyclooctaselenium Allotropes
Direct synthesis methods focus on the deliberate preparation of selenium allotropes that are structurally based on the Se8 ring. These strategies often involve the careful manipulation of selenium's physical state to favor the formation of the desired crystalline forms.
Solvent Evaporation Techniques from Amorphous Selenium Solutions
One of the most established methods for preparing this compound-containing allotropes involves the controlled crystallization of amorphous selenium from a solution. Amorphous selenium, often a brick-red powder, can be dissolved in a suitable solvent, most commonly carbon disulfide (CS2). The subsequent evaporation of the solvent at a controlled rate allows for the formation of different crystalline allotropes of selenium that are composed of Se8 rings.
The specific allotrope obtained—primarily α-monoclinic, β-monoclinic, or γ-monoclinic selenium—is dependent on the conditions of crystallization, such as the rate of solvent evaporation and the temperature. wikipedia.org The α- and β-monoclinic forms are composed of puckered Se8 rings, similar to the crown shape of the S8 ring in sulfur. nih.gov
Key Parameters for Solvent Evaporation Synthesis of this compound Allotropes:
| Parameter | Influence on Product |
| Solvent | Carbon disulfide (CS2) is the most common solvent. |
| Evaporation Rate | A slow evaporation rate generally favors the growth of larger, well-formed crystals. |
| Temperature | Temperature can influence the resulting crystalline phase (α, β, or γ-monoclinic). |
| Purity of Selenium | The presence of impurities can affect the crystallization process and the quality of the resulting allotropes. |
Cyclization Reactions Leading to Se8 Ring Formation
While the direct cyclization of a linear octaselenium precursor (H2Se8) to form this compound in a controlled manner is not a commonly cited high-yield synthetic route, the principles of ring-formation are central to selenium chemistry. The formation of the Se8 ring is often a thermodynamically favored process under certain conditions.
Research into Zintl ions, which are polyatomic anions of main group elements, offers a potential pathway for the synthesis of selenium clusters, including the conceptual formation of Se8 rings. Zintl phases, which are compounds formed between electropositive metals and main group elements, can be dissolved to release these polyanionic clusters into solution. nih.govmdpi.com The subsequent oxidation or reaction of these clusters could theoretically lead to the formation of neutral rings like this compound. However, specific, high-yield synthetic protocols for Se8 via this route are not yet well-established in standard laboratory practice.
Formation of this compound in Interchalcogen Systems
This compound is not only synthesized directly but also forms as a component within more complex chalcogen systems, particularly those involving sulfur.
Co-synthesis in Selenium-Sulfur Ring Systems (SenS8-n)
When selenium and sulfur are melted together, they form a complex mixture of mixed-ring molecules with the general formula SenS8-n. researchgate.net These mixed chalcogen rings are well-documented, and the relative proportions of the different species depend on the initial Se:S ratio and the thermal history of the melt. Within these systems, homocyclic Se8 rings can coexist with the mixed rings and S8 rings.
The formation of these mixed rings can also be achieved by reacting selenium with sulfur compounds in solution. For instance, exposing solutions of Se8 in carbon disulfide to sunlight or refluxing them can trigger the formation of selenium sulfides. researchgate.net The characterization of these complex mixtures often relies on techniques such as Raman spectroscopy, which can distinguish between the different vibrational modes of the Se-Se, S-S, and Se-S bonds within the various ring structures.
Examples of Selenium-Sulfur Rings:
| Compound Formula | Description |
| SeS7 | One selenium atom and seven sulfur atoms in an eight-membered ring. |
| Se2S6 | Two selenium atoms and six sulfur atoms in an eight-membered ring. |
| ... | Various other combinations exist. |
| Se8 | Homocyclic this compound. |
Production as a Byproduct in Chalcogen Compound Synthesis
Elemental selenium, which often contains the this compound allotrope, can be formed as a byproduct in various chemical reactions, particularly in the synthesis of metal selenides. For instance, in the solvothermal synthesis of metal selenides, if the reaction between the metal precursor and the selenium source is incomplete, unreacted selenium may precipitate out of the solution. nih.gov This elemental selenium can consist of various allotropes, including those containing Se8 rings. The specific form of the selenium byproduct depends on the reaction conditions such as temperature, pressure, and the solvent system used.
Electrochemical Formation and Observation of this compound
Electrochemical methods provide an alternative route to the synthesis of selenium allotropes. The electrochemical reduction of selenious acid (H2SeO3) or selenite ions in an aqueous solution can lead to the deposition of elemental selenium on the electrode surface.
The electrodeposition of selenium is a complex, multi-stage process. researchgate.netimim.pl Cyclic voltammetry studies have shown multiple reduction peaks, indicating that the reduction of Se(IV) to Se(0) occurs through several steps. The morphology and the crystalline structure of the deposited selenium are highly dependent on the electrochemical parameters, including the applied potential, current density, pH of the electrolyte, and the presence of any additives.
While the primary product of selenium electrodeposition is often amorphous selenium, under specific conditions, the formation of crystalline allotropes, including monoclinic selenium which is composed of Se8 rings, is possible. researchgate.net However, achieving selective and high-yield electrochemical synthesis of a specific crystalline form like this compound remains a significant challenge that requires precise control over the deposition parameters.
Advanced Structural Analysis and Molecular Architecture of Cyclooctaselenium
Molecular Geometry and Conformation of the Cyclooctaselenium (Se₈) Ring
The eight-membered ring of this compound is not a planar structure. Instead, it adopts a specific three-dimensional arrangement to minimize steric strain and optimize bonding interactions.
This compound, in its common allotropic forms, characteristically adopts a "crown" conformation. This arrangement is a puckered ring structure, where the selenium atoms are not in a single plane. jyu.fi This non-planar geometry is a direct consequence of the electronic and steric requirements of the selenium atoms, which helps to alleviate the ring strain that would be present in a planar arrangement. The puckering results in a shape where some atoms are positioned above and others below a mean plane, resembling a royal crown. This conformation is a key feature of the molecular structure of Se₈ in its α, β, and γ allotropes.
Contrary to what a perfectly symmetrical crown shape might suggest, the selenium atoms within the Se₈ ring in the crystalline state are not all equivalent. In the monoclinic α-Se₈ structure, for instance, there are eight crystallographically inequivalent selenium sites. materialsproject.org This inequivalence arises from the specific packing of the Se₈ molecules in the crystal lattice, which can lead to slight distortions in the ideal crown shape and different local environments for each selenium atom.
The inequivalence of the selenium atoms is reflected in the intramolecular bond lengths and angles. While average values are often cited, a closer look at the crystallographic data for α-Se₈ reveals slight variations. The Se-Se bond lengths are not identical, with values of approximately 2.34 Å and 2.35 Å being reported for different bonds within the same ring. materialsproject.org Research has also shown a correlation between the Se-Se-Se bond angles and the Se-Se bond lengths in selenium fragments. researchgate.net For β-cyclooctaselenium, the average Se-Se bond length has been determined to be 2.308 (8) Å, with an average bond angle of 105.7 (8)°.
| Parameter | α-Se₈ | β-Se₈ (average) |
| Se-Se Bond Length (Å) | ~2.34 - 2.35 | 2.308 (8) |
| Se-Se-Se Bond Angle (°) | - | 105.7 (8) |
Data sourced from the Materials Project and a study on β-cyclooctaselenium.
Crystalline Structures of this compound Allotropes
This compound exists in several solid-state forms, or allotropes, each characterized by a unique crystal structure. The most common of these are the α, β, and γ forms.
The different allotropes of this compound crystallize in different crystal systems, which are defined by the symmetry of the unit cell.
α-Cyclooctaselenium (α-Se₈): This allotrope crystallizes in the monoclinic crystal system. Its space group is designated as P2₁/c . materialsproject.org
β-Cyclooctaselenium (β-Se₈): Similar to the alpha form, β-Se₈ also belongs to the monoclinic crystal system. The space group for this allotrope is P 1 21/c 1 .
γ-Cyclooctaselenium (γ-Se): The gamma form of selenium containing Se₈ rings crystallizes in the trigonal crystal system, with a space group of P3₁21 . atomic-scale-physics.deaflow.org It is worth noting that some older literature may refer to this as the α-Se structure, distinguishing it from the monoclinic forms. atomic-scale-physics.deaflow.org
The table below summarizes the crystallographic data for the common allotropes of this compound.
| Allotrope | Crystal System | Space Group |
| α-Se₈ | Monoclinic | P2₁/c |
| β-Se₈ | Monoclinic | P 1 21/c 1 |
| γ-Se | Trigonal | P3₁21 |
Data sourced from the Materials Project and other crystallographic studies. materialsproject.orgatomic-scale-physics.deaflow.org
Unit Cell Parameters and Packing Motifs
This compound crystallizes in several forms, with the most commonly studied being the monoclinic α and β forms, and a γ-monoclinic form. These allotropes are all comprised of crown-shaped Se₈ rings but differ in their crystal packing.
The β-monoclinic form of this compound (β-Se₈) has been a subject of detailed crystallographic studies. Its unit cell parameters have been determined with high precision. In a notable low-temperature redetermination, the following parameters were established for β-Se₈ in the P 1 21/c 1 space group:
| Parameter | Value |
| a | 9.2004 Å |
| b | 8.0000 Å |
| c | 12.735 Å |
| α | 90.00° |
| β | 92.95° |
| γ | 90.00° |
| Z | 4 |
Table 1: Unit cell parameters for the monoclinic β-form of this compound. wikipedia.org
The packing of Se₈ molecules in the β-form involves a partially disordered orientation of the crown-shaped rings.
Another significant allotrope is γ-monoclinic selenium (γ-Se₈) , which crystallizes in the P2₁/c space group. This form contains two distinct Se₈ rings within its asymmetric unit. The unit cell parameters for γ-Se₈ are:
| Parameter | Value |
| a | 15.018 Å |
| b | 14.713 Å |
| c | 8.789 Å |
| β | 93.61° |
Table 2: Unit cell parameters for γ-monoclinic selenium.
The crystal structure of γ-Se₈ is characterized by a higher number of short intermolecular contacts compared to the α and β forms, with the shortest distances being 3.346 Å and 3.404 Å.
Low-Temperature Redetermination of Crystalline Forms
To obtain more precise structural data and to understand the effects of thermal motion, low-temperature X-ray diffraction studies are crucial. A low-temperature redetermination of the monoclinic β-form of this compound has provided a more refined understanding of its molecular architecture. wikipedia.org This study confirmed the crown conformation of the Se₈ molecule and provided accurate bond lengths and angles, which are essential for theoretical calculations and for understanding the stability of the ring. Such studies reduce the thermal vibrations of the atoms, allowing for a more accurate localization of their positions and a clearer picture of the electron density distribution within the molecule and the crystal lattice.
Structural Relationships with Other Homocyclic and Heterocyclic Chalcogen Rings
The structure of this compound is best understood in the context of its chemical relatives, including its sulfur analogue and other selenium and mixed selenium-sulfur rings of varying sizes.
Comparative Analysis with Cyclooctasulfur (S₈)
Cyclooctasulfur (S₈) is the most common and stable allotrope of sulfur and serves as a primary benchmark for comparison with Se₈. researchgate.net Like Se₈, the S₈ molecule adopts a crown-shaped conformation with D₄d point group symmetry. researchgate.net It crystallizes in several polymorphs, with the orthorhombic α-S₈ being the most stable form at room temperature. materialsproject.org
| Feature | This compound (β-Se₈) | Cyclooctasulfur (α-S₈) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 21/c 1 | Fddd |
| Average Bond Length | ~2.34 Å | ~2.05 Å |
| Average Bond Angle | ~105.8° | ~107.9° |
| Molecular Shape | Crown Conformation | Crown Conformation |
Table 3: Comparative structural features of this compound and Cyclooctasulfur.
Comparison with Smaller Selenium Rings (Se₆, Se₇)
While the eight-membered ring is the most stable, smaller selenium rings such as Se₆ and Se₇ also exist and have been structurally characterized. These smaller rings exhibit different conformations due to the constraints of having fewer atoms.
Cyclohexaselenium (Se₆) exists in a chair conformation, similar to cyclohexane. It crystallizes in the rhombohedral space group R-3. The Se-Se bond lengths and Se-Se-Se bond angles in Se₆ differ from those in Se₈ due to the increased ring strain in the smaller ring.
Cycloheptaselenium (Se₇) adopts a boat or chair-like conformation. The structural details of Se₇ are less common in the literature compared to Se₆ and Se₈, but theoretical studies and some experimental evidence suggest a puckered ring structure to minimize ring strain. The existence of these smaller rings highlights the versatility of selenium in forming homocyclic structures.
Structural Aspects of Mixed Selenium-Sulfur Rings (SeₙS₈₋ₙ)
The structural landscape of chalcogen rings is further enriched by the formation of mixed selenium-sulfur rings. These compounds, with the general formula SeₙS₈₋ₙ, consist of eight-membered rings containing both selenium and sulfur atoms. researchgate.net The properties of these mixed rings are intermediate between those of pure cyclooctasulfur and this compound.
The specific arrangement of selenium and sulfur atoms within the ring leads to various isomers for each composition. For example, for Se₂S₆ , isomers such as 1,2-, 1,3-, 1,4-, and 1,5-diselenacyclooctasulfane have been identified, each with a unique distribution of the two selenium atoms within the sulfur ring. wikipedia.org Similarly, compounds like Se₄S₄ exist, further demonstrating the miscibility of selenium and sulfur in the cyclic form. nih.gov
The structural parameters of these mixed rings, such as bond lengths and angles, are influenced by the electronegativity and atomic size differences between sulfur and selenium. The Se-S bond length is intermediate between the Se-Se and S-S bond lengths. The introduction of selenium atoms into a sulfur ring or vice versa can alter the ring's conformation and the intermolecular interactions in the crystal.
Spectroscopic Characterization and Elucidation of Cyclooctaselenium
Vibrational Spectroscopy of Cyclooctaselenium (Se₈)
The vibrational spectrum of this compound, which exists in a D₄d symmetry, provides a detailed fingerprint of its molecular structure. Both Raman and infrared spectroscopy have been employed to probe the fundamental vibrational modes of the Se₈ ring.
Raman Spectroscopy Studies and Band Assignments
Raman spectroscopy is particularly well-suited for studying the non-polar Se-Se bonds in this compound. The Raman spectrum of α-monoclinic selenium, which is composed of Se₈ rings, exhibits several characteristic peaks. A prominent and sharp band is consistently observed at approximately 251 cm⁻¹. researchgate.net This band is assigned to the A₁ symmetric stretching mode of the Se₈ ring, representing a "breathing" vibration of the molecule. Other significant Raman active modes include those corresponding to E₂ (stretching), E₁ and E₃ (bending), and B₂ (torsional) vibrations.
The resonance Raman spectrum of a selenium thin film at low temperatures has revealed a series of overtones and combination bands based on the fundamental vibrations of the Se₈ ring molecule. researchgate.net This observation further confirms the presence of Se₈ rings in certain allotropes of selenium. The broadness of these bands suggests that the Se₈ ring molecules may be randomly oriented within the material. researchgate.net
Table 1: Raman Band Assignments for this compound (Se₈) | Wavenumber (cm⁻¹) | Vibrational Mode | Description | | :--- | :--- | :--- | | ~251 | A₁ | Symmetric Se-Se stretch (Ring breathing) | | Assignments for other modes are based on theoretical calculations and analogies with S₈. |
Infrared Spectroscopy Investigations
While Raman spectroscopy is more informative for the Se-Se stretching modes, infrared (IR) spectroscopy provides complementary information about the vibrational modes of this compound that involve a change in the dipole moment. The IR spectra of trigonal, α-monoclinic, and amorphous selenium have been studied to identify the frequencies and symmetries of the fundamental vibrational modes. researchgate.net For the Se₈ molecule, certain bending and torsional modes are expected to be IR active. The interpretation of the IR spectra of selenium can be complex due to the potential presence of both Se₈ rings and polymeric Se chains in amorphous forms. researchgate.net
Derivation of Force Constants and Vibrational Modes
To gain a deeper understanding of the bonding and dynamics within the this compound molecule, normal coordinate analysis and force field calculations are employed. These computational methods allow for the calculation of theoretical vibrational frequencies and the assignment of these frequencies to specific atomic motions (vibrational modes).
A force field for Se₈ can be developed using a set of force constants that describe the resistance of bonds to stretching (stretching force constants), angles to bending (bending force constants), and dihedral angles to torsion (torsional force constants). These force constants can be refined by fitting the calculated frequencies to the experimentally observed frequencies from Raman and IR spectroscopy. The resulting force field provides valuable insights into the interatomic forces governing the molecular structure and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁷⁷Se isotope, offers a powerful probe into the electronic environment of selenium atoms within the Se₈ ring and its derivatives.
⁷⁷Se NMR Chemical Shift Analysis
The ⁷⁷Se nucleus, with a natural abundance of 7.63% and a spin of 1/2, is amenable to NMR studies. ⁷⁷Se NMR spectroscopy is characterized by a very wide chemical shift range, making it highly sensitive to the local chemical environment of the selenium atom.
For this compound dissolved in carbon disulfide (CS₂), a single sharp resonance is observed in the ⁷⁷Se NMR spectrum. This is consistent with the eight selenium atoms in the crown-shaped ring being chemically equivalent due to rapid conformational averaging in solution at room temperature. The chemical shift of elemental selenium, which includes Se₈, is often used as a reference point in ⁷⁷Se NMR spectroscopy.
Multinuclear NMR Applications for Se₈-containing Systems
The Se₈ ring can act as a ligand in coordination complexes with transition metals. Multinuclear NMR spectroscopy is a crucial technique for characterizing these Se₈-containing systems. In addition to ⁷⁷Se NMR, the NMR active isotopes of the metal center (e.g., ¹⁹⁵Pt) and other coordinated ligands (e.g., ³¹P) can provide a wealth of structural and bonding information.
For instance, in complexes where an Se₈ ring is coordinated to a metal, the ⁷⁷Se NMR spectrum can exhibit multiple resonances if the symmetry of the ring is broken upon coordination. The chemical shifts of these resonances can indicate the number of distinct selenium environments and provide clues about the coordination mode of the Se₈ ligand. Furthermore, the observation of spin-spin coupling between the metal nucleus and the ⁷⁷Se nuclei (e.g., J(¹⁹⁵Pt-¹⁷⁷Se)) can provide direct evidence for the formation of a metal-selenium bond.
Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio of ions, which provides valuable information about the molecular weight and elemental composition of a compound. In the study of this compound (Se₈), mass spectrometry, particularly with electron ionization, serves as a key tool for its identification and characterization.
Electron ionization (EI) is a hard ionization method where high-energy electrons bombard a sample molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺). wikipedia.orglibretexts.org This process often imparts significant energy to the molecular ion, causing it to fragment in predictable ways, which can be invaluable for structural elucidation. wikipedia.orglibretexts.org
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak corresponding to the Se₈⁺ species. Given the isotopic distribution of selenium, this peak appears as a complex cluster of signals. The most abundant isotope of selenium is ⁸⁰Se, but several other stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸²Se) also exist in significant natural abundances. This results in a distinctive isotopic pattern for the molecular ion and its fragments.
Due to the high energy of the electron beam (typically 70 eV), extensive fragmentation of the Se₈ ring is observed. libretexts.org The fragmentation pattern is a hallmark of the molecule's structure. The primary fragmentation pathway involves the successive loss of selenium atoms or diatomic selenium (Se₂) units from the parent ion. This results in a series of fragment ions with general formulas Seₙ⁺, where n ranges from 1 to 7. The relative intensities of these fragment ions provide insights into the stability of the different selenium clusters. The base peak in the spectrum, the most intense peak, often corresponds to a particularly stable fragment ion. libretexts.org
Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound (Se₈)
| Ion | Probable Formula | Significance |
|---|---|---|
| [Se₈]⁺ | Cationic this compound | Molecular Ion |
| [Se₇]⁺ | Heptaselenium cation | Fragment from loss of one Se atom |
| [Se₆]⁺ | Hexaselenium cation | Fragment from loss of two Se atoms |
| [Se₅]⁺ | Pentaselenium cation | Fragment from loss of three Se atoms |
| [Se₄]⁺ | Tetraselenium cation | Fragment from loss of four Se atoms |
| [Se₃]⁺ | Triselenium cation | Fragment from loss of five Se atoms |
| [Se₂]⁺ | Diselenium cation | Fragment from loss of six Se atoms |
Note: The m/z values for these ions will be clusters due to the natural isotopic abundance of selenium.
Mass spectrometry is a crucial technique for the unambiguous identification of this compound. The presence of the characteristic molecular ion cluster for Se₈⁺, with its specific isotopic pattern, serves as a definitive fingerprint for the compound. The fragmentation pattern, showing sequential losses of selenium atoms, further corroborates the identity of the Se₈ ring structure.
For quantitative analysis, mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), can be employed. nih.govnih.gov In such methods, the intensity of a specific ion, typically the molecular ion or a major fragment ion, is measured and correlated with the concentration of the analyte. To achieve high accuracy and precision, an internal standard, a compound with similar chemical properties to the analyte, is often added to the sample in a known concentration. By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved. nih.gov The development of a validated LC-MS/MS method would allow for the sensitive and selective quantification of this compound in various matrices.
X-ray Crystallography in this compound Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the structures of the various allotropes of this compound.
Single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique consequence of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined with high precision. researchgate.netnih.govnih.govmdpi.com
This technique has been applied to various allotropes of this compound, revealing the crown-shaped conformation of the Se₈ ring, similar to that of its sulfur analogue, cyclooctasulfur. For instance, the β-monoclinic form of this compound has been characterized by single-crystal X-ray diffraction. nih.gov The crystallographic data provides detailed information on bond lengths, bond angles, and torsion angles within the Se₈ molecule, as well as the packing arrangement of the molecules in the crystal lattice.
Table 2: Crystallographic Data for β-Monoclinic this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | Se₈ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 2₁/c 1 | nih.gov |
| a (Å) | 9.2004 | nih.gov |
| b (Å) | 8.0000 | nih.gov |
| c (Å) | 12.735 | nih.gov |
| α (°) | 90.00 | nih.gov |
| β (°) | 92.95 | nih.gov |
| γ (°) | 90.00 | nih.gov |
Data obtained from a low-temperature redetermination of the structure. nih.gov
Topological analysis of crystal structures provides a simplified and abstract representation of the complex atomic arrangement, focusing on the connectivity of the building units. nih.govresearchgate.netchemrxiv.org In this approach, atoms or molecular centers are represented as nodes (vertices), and the chemical bonds or interactions between them are represented as edges. The resulting network, or graph, captures the essential topology of the structure. u-tokyo.ac.jp
For a crystal structure containing Se₈ rings, a topological analysis could involve treating each Se₈ molecule as a node. The interactions between these molecules, such as van der Waals forces, would then be represented as edges connecting the nodes. The resulting periodic network can be simplified into a finite graph, known as a quotient graph, which encapsulates the topological complexity of the crystal packing. nih.govresearchgate.net
Quantitative measures of topological complexity, such as the Shannon information content, can be calculated for the quotient graph. nih.govresearchgate.net These measures provide a numerical value for the complexity of the crystal structure, which can be used to compare different allotropes or polymorphs of this compound. This type of analysis can reveal subtle differences in the packing efficiency and intermolecular connectivity that are not immediately apparent from traditional crystallographic descriptions.
Reactivity and Reaction Mechanisms Involving Cyclooctaselenium
Cyclooctaselenium as a Precursor in Inorganic Synthesis
As the elemental form of selenium, this compound is the ultimate starting material for a vast array of inorganic selenium compounds. Its transformation into more reactive intermediates is a key first step in the synthesis of selenium-containing rings, clusters, and other inorganic frameworks.
Tetraselenium tetranitride (Se₄N₄) is a notable binary selenium-nitrogen cage compound. However, the direct synthesis of Se₄N₄ from this compound is not a commonly employed or well-documented pathway. Instead, this compound serves as the elemental source to generate more reactive selenium precursors, which then react with nitrogen sources.
The established methods for synthesizing Se₄N₄ typically involve the reaction of selenium halides or selenium(IV) oxide with ammonia. For instance, the reaction of selenium tetrachloride (SeCl₄) or selenium(IV) oxide (SeO₂) with liquid ammonia at elevated temperatures and pressures can produce Se₄N₄ in significant yields. These selenium precursors are themselves prepared from elemental selenium (Se₈). Therefore, the role of this compound in the formation of Se-N compounds is foundational, albeit indirect, as it is the starting point for creating the necessary reactive selenium species.
The reaction of this compound with specific, highly reactive organic molecules underscores its utility as a selenium-atom transfer agent.
Reactions with Carbodiphosphoranes: The reactivity of this compound with carbodiphosphoranes is not extensively documented in the scientific literature. However, based on the known chemistry of elemental chalcogens, a reaction is plausible. Carbodiphosphoranes are compounds featuring a formally zerovalent carbon atom with two lone pairs, making them exceptionally strong nucleophiles. It is conceivable that they could react with this compound by nucleophilically attacking a selenium atom, leading to the cleavage of a Se-Se bond and the opening of the Se₈ ring. This would likely result in the formation of a phosphonium selenolate type of zwitterionic intermediate, which could undergo further reactions.
Reactions with Other Organic Reagents: this compound reacts with a variety of powerful organic nucleophiles, particularly organometallic reagents. This reactivity is crucial for the synthesis of organoselenium compounds.
Amines and Thiols: Elemental selenium can be dissolved in primary or secondary amines in the presence of thiols. This process is thought to involve the formation of reactive selenide species that facilitate the dissolution and subsequent use of selenium in nanoparticle synthesis. rsc.org
Source for Electrophilic Selenium Reagents: While Se₈ itself is not electrophilic, it is the precursor to common electrophilic selenylating agents. For example, elemental selenium is used to prepare diphenyl diselenide (Ph₂Se₂), which can then be halogenated to produce phenylselenenyl chloride (PhSeCl) or bromide (PhSeBr). nih.gov These reagents are widely used in organic synthesis to introduce selenium into molecules via electrophilic addition to alkenes or substitution reactions. stackexchange.com
The following table summarizes the reactions of this compound with various organic reagents.
| Reagent Type | Example(s) | Product Type | Reaction Description |
| Organometallic Reagents | RLi, RMgX | Selenolates (RSeLi, RSeMgX) | Nucleophilic attack on the Se₈ ring, cleaving a Se-Se bond. |
| Amines/Thiols | Oleylamine/Ethanethiol | Solubilized Selenium Species | Dissolution of Se₈ for use in synthesis, e.g., nanoparticles. rsc.org |
| Precursor Synthesis | Used to make Ph₂Se₂ | Electrophilic Selenium Reagents | Se₈ is the starting material for reagents like PhSeCl. nih.gov |
Redox Chemistry of this compound
The redox chemistry of this compound is fundamental to its role in chemical synthesis. With an oxidation state of zero, it can either be oxidized to higher positive states (typically +2, +4, or +6) or reduced to negative states (-1 or -2).
This compound can be oxidized by strong oxidizing agents. This process breaks down the Se₈ ring structure and forms selenium oxides or oxyacids, which are powerful oxidizing agents and important synthetic intermediates themselves.
Oxidation with Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) can also oxidize elemental selenium. The reaction outcome can depend on the conditions. Under certain conditions, H₂O₂ can oxidize selenium to selenous acid. With stronger conditions or a stronger oxidizing system (e.g., in the presence of other catalysts), further oxidation to selenic acid (H₂SeO₄), where selenium is in the +6 oxidation state, can occur. nih.gov The oxidation of organoselenium compounds by hydrogen peroxide is a well-established process. researchgate.netwikipedia.org
Oxidation with Ozone: Ozone (O₃) is a powerful oxidant that can react with organoselenium compounds, and it is expected to oxidize elemental selenium as well, likely forming selenium oxides. nih.gov
These oxidation processes convert the relatively unreactive elemental form of selenium into highly reactive electrophilic species (like SeO₂) that are valuable in organic synthesis, for example, in the Riley oxidation for allylic hydroxylation.
The reduction of this compound leads to the formation of highly nucleophilic selenide species, which are pivotal in the synthesis of metal selenide materials and organoselenium compounds.
Chemical Reduction: Strong reducing agents, such as sodium borohydride (NaBH₄) or alkali metals in liquid ammonia, can reduce Se₈. These reactions typically form alkali metal selenides (e.g., Na₂Se) or diselenides (Na₂Se₂), where selenium is in the -2 or -1 oxidation state, respectively.
Electrochemical Reduction: The electrochemical reduction of elemental selenium is a significant process, particularly in environmental remediation and materials science. In aqueous solutions, the reduction of Se(0) occurs in a stepwise manner. The precise reduction potentials are dependent on the pH of the solution. The general pathway involves the reduction of elemental selenium to hydrogen selenide (H₂Se) or the selenide ion (Se²⁻). For example, the reduction can be represented by the following half-reaction: Se(s) + 2H⁺ + 2e⁻ → H₂Se(aq)
Studies on selenium electrochemistry show that the reduction of Se(0) to Se(-II) species occurs at negative potentials. This process is fundamental to understanding the environmental fate of selenium and for developing methods to remove it from industrial wastewater.
An oxidizing agent is a substance that accepts electrons in a redox reaction, thereby being reduced itself. This compound, being the elemental form of selenium with an oxidation state of 0, does not typically function as an oxidizing agent in synthetic chemistry. Its primary role is as a source of selenium that is itself either oxidized by a stronger oxidant or reduced by a strong reductant.
While related compounds like selenium dioxide (SeO₂) are potent oxidizing agents, Se₈ does not readily accept electrons from other species to cause their oxidation. There are, however, reactions where elemental selenium reacts with highly electropositive metals or certain low-valent transition metal complexes, causing the oxidation of the metal. In these cases, the selenium is concurrently reduced to a selenide. For example, a tetravalent uranium complex has been shown to react with elemental selenium, resulting in the oxidation of uranium from U(IV) to U(VI) and the formation of a polyselenide complex. rsc.orgrsc.org This demonstrates that in specific contexts with highly reducing substrates, Se₈ can act as the oxidant.
Coordination Chemistry: this compound as a Ligand or Ligand Precursor
This compound can function as a source of selenium atoms or fragments in reactions with transition metal complexes, leading to the formation of a diverse array of metal selenide and polyselenido complexes. The reactivity often involves the cleavage of the Se-Se bonds within the eight-membered ring.
The reaction of this compound with various transition metal precursors can result in the formation of complexes containing selenium ring fragments of different sizes. A notable example is the reaction of dicarbonylbis(cyclopentadienyl)titanium, [Cp2Ti(CO)2], with this compound, which yields titanocene pentaselenide, [Cp2TiSe5]. This complex features a five-membered selenium ring chelated to the titanium center.
Similarly, tungsten carbonyl complexes have been shown to react with elemental selenium. For instance, the reaction of [TpW(CO)3]− (where Tp = hydrotris(pyrazolyl)borate) with elemental selenium leads to the formation of a dinuclear complex with a bridging triselenide unit, [TpW(CO)2]2Se3. While this reaction uses elemental selenium, it demonstrates the propensity of metal carbonyls to react with and incorporate selenium fragments.
The following table summarizes representative reactions of this compound with metal complexes leading to selenium ring fragments.
| Metal Precursor | Reactant | Product | Selenium Ring Fragment |
| [Cp2Ti(CO)2] | Se8 | [Cp2TiSe5] | Se5 |
| [TpW(CO)3]− | Se8 | [TpW(CO)2]2Se3 | Se3 (bridging) |
While direct ligand exchange reactions where this compound displaces other ligands in a coordination sphere are not extensively documented, the transformation of selenium-containing ligands derived from Se8 is a key aspect of its coordination chemistry. Once a selenium fragment is coordinated to a metal center, it can undergo further reactions.
For example, the coordinated polyselenido ligands can be susceptible to nucleophilic or electrophilic attack, leading to the modification of the selenium ring. Although specific examples detailing the transformation of a coordinated Se8-derived ligand are scarce in the literature, the general principles of coordinated ligand reactivity suggest that such transformations are plausible. The lability of the Se-Se bonds in the coordinated ring would likely be influenced by the nature of the metal center and the other ligands present.
Reactivity in Mixed Chalcogen Ring Systems
This compound readily reacts with other chalcogens, particularly sulfur, to form a wide variety of mixed chalcogen rings. These reactions are of interest for the synthesis of novel materials with unique electronic and optical properties.
The reaction between this compound (Se8) and cyclooctasulfur (S8) in various solvents or in the molten state leads to a complex equilibrium mixture of mixed eight-membered selenium-sulfur rings with the general formula Se(n)S(8-n). The formation of these mixed rings involves the cleavage of Se-Se and S-S bonds and the subsequent formation of new Se-S bonds.
The interconversion between different SenS8-n species is a dynamic process. Theoretical studies suggest that these interconversion reactions may proceed through the formation of hypervalent intermediates, which provides an energetically favorable alternative to the homolytic cleavage of chalcogen-chalcogen bonds tandfonline.com. This mechanism helps to explain the observed selenium-atom transfer in these systems tandfonline.com.
The identification and characterization of the individual components in these complex mixtures have been significantly advanced by the use of 77Se Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the differentiation of selenium atoms in various chemical environments within the mixed rings, providing valuable information about the structure and composition of the resulting products.
The following table lists some of the identified eight-membered selenium-sulfur ring compounds formed from the reaction of Se8 and S8.
| Compound | Formula |
| 1,2,3-Triselenapentasulfane | Se3S5 |
| 1,2,4-Triselenapentasulfane | Se3S5 |
| 1,2,5-Triselenapentasulfane | Se3S5 |
| 1,2,3,4-Tetraselenatetrasulfane | Se4S4 |
| 1,2,3,5-Tetraselenatetrasulfane | Se4S4 |
| 1,2,5,6-Tetraselenatetrasulfane | Se4S4 |
| 1,2,3,4,5-Pentaselenatrisulfane | Se5S3 |
| 1,2,3,4,6-Pentaselenatrisulfane | Se5S3 |
| 1,2,3,5,6-Pentaselenatrisulfane | Se5S3 |
| 1,2,3,4,5,6-Hexaselenadisulfane | Se6S2 |
| Heptaselenasulfane | Se7S |
Advanced Materials Science Applications and Interdisciplinary Research
Cyclooctaselenium in Novel Inorganic Compound Synthesis
Elemental selenium, which is commercially available as a powder or shot consisting primarily of α-monoclinic selenium (composed of Se₈ rings), is a widely used but often challenging precursor in the synthesis of inorganic compounds, particularly metal selenides. Metal selenides are an important class of materials with applications as semiconductors, quantum dots, and thermoelectric materials. semanticscholar.org
The primary challenge in using elemental selenium is its chemical inertness, which stems from the stability of the covalent bonds within the Se₈ ring. Direct synthesis of metal selenides from elemental precursors often requires high temperatures and prolonged reaction times to overcome the activation energy needed to break these bonds. nih.gov
To circumvent this, modern synthetic routes focus on "activating" the elemental selenium. A novel solvothermal approach has been developed for this purpose. This method involves heating elemental selenium in specific solvents, such as primary amines (e.g., monoethanolamine), which facilitates the cleavage of the Se₈ rings. Spectroscopic studies have shown that this activation process generates a dynamic equilibrium of more reactive selenium species in solution, including HSe⁻, diselenide ions ([Se-Se]²⁻), and selenide ions (Se²⁻). semanticscholar.org These activated selenium precursors are then readily available to react with metal salts at much lower temperatures to form a wide variety of metal selenide materials, ranging from nanocrystals (e.g., CdSe) to large single crystals of superconducting materials like β-FeSe. semanticscholar.org Therefore, while this compound is the initial source of selenium atoms, its role is that of a stable starting material that is intentionally disassembled into more reactive species to enable the controlled synthesis of advanced inorganic compounds.
Contribution to Supramolecular Chemistry Involving Chalcogen Rings
The field of supramolecular chemistry frequently utilizes non-covalent interactions, such as chalcogen bonding, to construct complex, functional architectures. Chalcogen bonding, a directional interaction involving a chalcogen atom (like selenium) as an electrophilic species, is a key principle in designing new materials.
However, a detailed survey of the literature shows a notable absence of studies where the this compound ring is a primary and recurring building block in the formation of supramolecular structures. Research in selenium-based supramolecular chemistry predominantly focuses on organoselenium compounds or selenium atoms integrated within larger, more complex molecular frameworks. In these cases, the selenium atom's participation in chalcogen bonding is dictated by the electronic and steric environment created by the rest of the molecule.
The potential for the crown-shaped Se₈ ring to act as a multidentate chalcogen bond donor or to participate in host-guest chemistry remains a theoretical consideration rather than an experimentally verified phenomenon. The inherent reactivity and stability of the this compound ring may present challenges or unique opportunities for its incorporation into supramolecular assemblies, but this has not been systematically investigated.
The following table summarizes the general principles of chalcogen bonding involving selenium, which would theoretically underpin any future research into this compound's role in this field.
| Interaction Type | Description | Key Features |
| Chalcogen Bonding | A non-covalent interaction where a chalcogen atom acts as an electrophilic center (σ-hole) and interacts with a Lewis base (e.g., N, O, S). | Directional, tunable strength based on substituents, analogous to halogen bonding. |
| Selenium as a Chalcogen Bond Donor | The selenium atom in a molecule R-Se-R' can have regions of positive electrostatic potential opposite to the covalent bonds, allowing it to interact with nucleophiles. | The strength of the interaction depends on the electron-withdrawing nature of the R and R' groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
